molecular formula C9H5BrF5NO B14018189 2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide

2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide

Cat. No.: B14018189
M. Wt: 318.04 g/mol
InChI Key: RVRIJJKABKYWAJ-UHFFFAOYSA-N
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Description

2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide is a chemical compound with the molecular formula C9H7BrF3NO. It is known for its unique structure, which includes bromine, fluorine, and trifluoromethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide typically involves the reaction of 2,2-difluoroacetamide with bromine and 3-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted acetamides, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action may include inhibition or activation of specific enzymes, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2,2-difluoro-N-phenylacetamide
  • 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide
  • Ethyl bromodifluoroacetate

Uniqueness

2-Bromo-2,2-difluoro-N-(3-(trifluoromethyl)phenyl)acetamide is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and stability, making it valuable in various research applications. Additionally, the trifluoromethyl group increases the compound’s lipophilicity, which can improve its ability to interact with biological membranes and targets.

Properties

Molecular Formula

C9H5BrF5NO

Molecular Weight

318.04 g/mol

IUPAC Name

2-bromo-2,2-difluoro-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C9H5BrF5NO/c10-8(11,12)7(17)16-6-3-1-2-5(4-6)9(13,14)15/h1-4H,(H,16,17)

InChI Key

RVRIJJKABKYWAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(F)(F)Br)C(F)(F)F

Origin of Product

United States

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